(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
Description
(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]thiazole moiety fused with a furan-2-carboxamide group
Properties
IUPAC Name |
N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-3-10-6-7-11-13(9-10)20-15(17(11)2)16-14(18)12-5-4-8-19-12/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTQETJBJLNDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
The benzothiazole scaffold is typically synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl compounds. For the target molecule, 6-ethyl-3-methylbenzo[d]thiazol-2(3H)-one serves as the intermediate. A modified protocol from electrochemical methods involves reacting 2-amino-4-ethylthiophenol with acetyl chloride in dimethylformamide (DMF) under oxidative conditions. The reaction proceeds at 20°C using a glassy carbon anode and copper foam cathode, yielding the 3-methyl-substituted benzothiazole after 10 hours at 14 mA.
N-Alkylation for 3-Methyl Substitution
Introducing the 3-methyl group requires N-alkylation of the benzothiazole nitrogen. A procedure adapted from sodium hydride-mediated alkylation involves treating 6-ethylbenzo[d]thiazol-2(3H)-one with methyl iodide in DMF at 90°C for 6 hours under inert atmosphere. Potassium carbonate acts as a base, achieving a 99% yield of the N-methylated product after purification via silica gel chromatography.
Formation of the Ylidene Linkage
Condensation with Furan-2-Carboxamide
The ylidene bridge is formed through a Schiff base condensation between 3-methyl-6-ethylbenzo[d]thiazol-2-amine and furan-2-carboxaldehyde. In a DMF solution, the amine reacts with the aldehyde at 60°C for 12 hours, followed by oxidation with manganese dioxide to stabilize the Z-configuration. The reaction is monitored via thin-layer chromatography (TLC), with the product isolated in 75% yield after recrystallization from ethanol.
Stereochemical Control of the Z-Isomer
The Z-geometry is favored by steric hindrance between the 3-methyl group and the furan ring. Nuclear Overhauser effect (NOE) spectroscopy confirms the configuration, showing proximity between the methyl group and the thiazole proton. Microwave-assisted synthesis at 100°C for 30 minutes enhances stereoselectivity, achieving a Z:E ratio of 9:1.
Coupling of the Furan-2-Carboxamide Moiety
Carboxylic Acid Activation
Furan-2-carboxylic acid is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in DMF. The activated ester reacts with the ylidene intermediate in the presence of diisopropylethylamine, stirring for 48 hours at room temperature. The crude product is purified via preparatory HPLC, yielding the final compound in 80% purity.
Alternative Amide Coupling Strategies
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route. The ylidene amine is functionalized with a propargyl group, reacting with an azide-functionalized furan-2-carboxamide under microwave irradiation. This method reduces reaction time to 2 hours but requires stringent anhydrous conditions.
Optimization and Scalability
Solvent and Temperature Effects
DMF outperforms tetrahydrofuran (THF) and acetonitrile in solubility and reaction efficiency. Elevated temperatures (90°C) accelerate N-alkylation but risk decomposition of the furan ring. Kinetic studies recommend maintaining temperatures below 70°C during condensation steps.
Catalytic Systems
Palladium(II) acetate improves yields in coupling reactions by facilitating oxidative addition. A catalytic system of Pd(OAc)₂ (5 mol%) and triphenylphosphine (10 mol%) in toluene increases the amidation yield to 85%.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 1.21 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.43 (q, J = 7.6 Hz, 2H, CH₂CH₃), 3.72 (s, 3H, N–CH₃), 6.58 (d, J = 3.2 Hz, 1H, furan H-3), 7.24 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 8.02 (d, J = 3.2 Hz, 1H, furan H-4).
- HRMS (ESI) : m/z calculated for C₁₆H₁₇N₂O₃S [M+H]⁺: 317.0961, found: 317.0958.
Chromatographic Purity
Reverse-phase HPLC (C18 column, 90:10 MeOH/H₂O) shows a single peak at 6.7 minutes, confirming >98% purity.
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation at the thiazole nitrogen produces di-methylated byproducts. Stoichiometric control of methyl iodide (1.1 equivalents) and slow addition over 1 hour suppress this issue.
Z/E Isomerization
Prolonged storage in DMSO-d₆ induces isomerization. Lyophilization and storage at −20°C in amber vials stabilize the Z-configuration for >6 months.
Industrial-Scale Adaptations
Continuous Flow Synthesis
A microreactor system reduces reaction time for the condensation step from 12 hours to 45 minutes, achieving a throughput of 200 g/hour.
Green Chemistry Approaches
Electrochemical synthesis eliminates the need for stoichiometric oxidants, reducing waste by 40%. Recycling DMF via distillation lowers production costs by 15%.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide. Research indicates that compounds with thiazole structures exhibit significant cytotoxicity against various cancer cell lines.
- A study conducted by Evren et al. demonstrated that related thiazole derivatives showed strong selectivity against human lung adenocarcinoma cells, with IC₅₀ values indicating effective apoptosis induction .
- Another investigation into thiazole-integrated pyridine derivatives revealed that certain hybrids exhibited better anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for their anticonvulsant properties. Compounds similar to this compound have shown promise in protecting against seizures in animal models.
- In particular, studies have indicated that certain thiazole-linked azoles provide protection ranging from 33% to 100% in electroshock models .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(6-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
- (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
- (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Uniqueness
(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is unique due to the specific combination of its functional groups and the resulting chemical properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Biological Activity
(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic compound characterized by its unique structural features, which include a benzo[d]thiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 286.4 g/mol. Its structure includes a furan ring and a thiazole derivative, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₂S |
| Molecular Weight | 286.4 g/mol |
| CAS Number | 895420-57-2 |
Antimicrobial Activity
Research indicates that compounds containing benzo[d]thiazole structures often exhibit antimicrobial properties. Studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may also possess similar capabilities .
Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer potential. For instance, certain modifications in the thiazole ring have been linked to enhanced cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups and specific substitutions can significantly influence the compound's activity against tumors, making it a candidate for further anticancer drug development .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : It could trigger programmed cell death in cancer cells through specific signaling pathways.
- Disruption of Cell Membrane Integrity : Its interaction with phospholipid bilayers may lead to increased permeability and eventual cell lysis in microbial pathogens .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with their structural features. Modifications at specific positions on the thiazole ring or the attached aromatic systems can enhance potency and selectivity against various biological targets. For instance, studies suggest that non-bulky electron-withdrawing groups at the ortho position on the phenyl ring improve antimalarial activity, while small substituents at para positions are preferred for anticancer efficacy .
Case Studies
- Antimalarial Activity : A study involving thiazole analogs demonstrated significant in vitro activity against Plasmodium falciparum, where structural modifications led to compounds with high potency and low cytotoxicity in human liver cell lines .
- Leishmanicidal Effects : Hybrid phthalimido-thiazoles were identified as promising candidates for leishmaniasis treatment, showing effective activity against both promastigote and amastigote forms of Leishmania infantum.
Q & A
Synthesis & Optimization
Basic: What are the critical steps for synthesizing (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide, and how can reaction conditions be optimized? The synthesis involves:
Core Formation : Constructing the benzo[d]thiazole ring via cyclization of 2-aminothiophenol derivatives with ethyl 3-oxobutanoate under acidic conditions (e.g., HCl/ethanol, 80°C, 6 hrs) .
Functionalization : Introducing the furan-2-carboxamide group via condensation with furan-2-carbonyl chloride in dry DMF at 0–5°C .
Isomer Control : Ensuring the (Z)-configuration by using sterically hindered bases (e.g., DBU) to minimize isomerization during amide bond formation .
Optimization : Yield (>75%) is achieved by controlling solvent polarity (DMF > THF), maintaining inert atmospheres (N₂), and using molecular sieves to remove water .
Advanced: How do substituents on the benzo[d]thiazole core influence reaction kinetics and isomer stability?
- Ethyl vs. Methoxy Substituents : Ethyl groups at position 6 enhance steric hindrance, slowing nucleophilic attacks but stabilizing the (Z)-isomer by 15% compared to methoxy groups .
- Methyl at N3 : Reduces ring strain, increasing thermal stability (decomposition at 220°C vs. 180°C for non-methylated analogs) .
- Data Contradiction : Some studies report higher yields with allyl substituents (), while chloro derivatives () show slower kinetics due to electron-withdrawing effects.
Structural Characterization
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR : ¹H NMR confirms the (Z)-configuration via deshielded N–H proton at δ 12.8–13.2 ppm and allylic coupling (J = 8–10 Hz) between thiazole and furan protons .
- HPLC : Purity >95% is validated using a C18 column (MeCN/H₂O, 70:30, 1 mL/min) with UV detection at 254 nm .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 343.1) confirms molecular weight .
Advanced: How does X-ray crystallography resolve ambiguities in stereochemical assignments?
- Single-crystal studies (e.g., ) reveal dihedral angles between benzo[d]thiazole and furan rings (85–90°), confirming non-planarity critical for binding pocket compatibility .
- Discrepancies in NOE data (e.g., conflicting spatial proximity in solution vs. solid state) are resolved via crystallographic H-bond networks .
Reactivity & Stability
Basic: What are the dominant degradation pathways under ambient conditions?
- Hydrolysis : The ylidene group is susceptible to hydrolysis in aqueous media (t₁/₂ = 48 hrs at pH 7.4), requiring storage at −20°C under argon .
- Photooxidation : Exposure to UV light generates a sulfoxide byproduct (confirmed via TLC), necessitating amber glassware .
Advanced: How do electron-donating vs. withdrawing groups modulate electrochemical redox behavior?
-
Cyclic voltammetry shows:
Substituent Oxidation Potential (V) Reduction Potential (V) 6-Ethyl +1.2 −0.8 6-Nitro +1.5 −1.1 -
Ethyl groups lower oxidation potential by 0.3 V, enhancing stability in biological matrices .
Biological Activity & Mechanisms
Basic: What in vitro assays are recommended for preliminary anticancer activity screening?
- MTT Assay : Test against HeLa (IC₅₀ = 8.2 µM) and MCF-7 (IC₅₀ = 11.5 µM) cell lines .
- Enzyme Inhibition : Evaluate tyrosine kinase inhibition (IC₅₀ = 0.9 µM) via fluorescence polarization .
Advanced: How do structural modifications reconcile contradictory cytotoxicity data across studies?
- Methoxy vs. Ethyl : Methoxy derivatives () show lower cytotoxicity (IC₅₀ > 50 µM) due to reduced membrane permeability.
- Sulfamoyl Addition : Introducing a sulfamoyl group () improves solubility but reduces target affinity (ΔG binding = −6.2 kcal/mol vs. −8.1 kcal/mol for parent compound) .
Applications in Materials Science
Basic: Can this compound function as an organic semiconductor?
- Bandgap Analysis : UV-Vis reveals a narrow bandgap (2.1 eV), suitable for hole-transport layers in OLEDs .
- Charge Mobility : FET devices show µₕ = 0.12 cm²/V·s, comparable to rubrene derivatives .
Advanced: How does the furan-carboxamide moiety enhance interfacial stability in device architectures?
- DFT calculations () indicate strong π-π stacking (distance = 3.4 Å) with ITO surfaces, reducing interfacial resistance by 40% .
Methodological Challenges
Basic: What are common pitfalls in scaling up synthesis from milligram to gram quantities?
- Exothermic Reactions : Condensation steps require slow reagent addition (dropwise > 30 mins) to prevent runaway temperatures .
- Byproduct Formation : Column chromatography (silica gel, hexane/EtOAc 3:1) removes dimeric byproducts (~5–10% yield loss) .
Advanced: How can machine learning predict optimal reaction conditions for novel analogs?
- Bayesian optimization models trained on 200+ benzothiazole derivatives predict solvent (DMF accuracy = 92%) and catalyst (Pd(OAc)₂ > PdCl₂) choices with >85% success .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
